2-Amino-1-naphthalenesulfonic acid
Overview
Description
2-Amino-1-naphthalenesulfonic acid, also known as Tobias acid, is an organic compound with the formula C10H6(SO3H)(NH2). It is one of several aminonaphthalenesulfonic acids, which are derivatives of naphthalene containing both amine and sulfonic acid functional groups . These compounds are colorless solids and are useful precursors to dyes .
Molecular Structure Analysis
The molecular formula of 2-Amino-1-naphthalenesulfonic acid is C10H9NO3S . The InChI representation of the molecule is InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8 (7)10 (9)15 (12,13)14/h1-6H,11H2, (H,12,13,14)
. The Canonical SMILES string representation is C1=CC=C2C (=C1)C=CC (=C2S (=O) (=O)O)N
.
Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-1-naphthalenesulfonic acid is 223.25 g/mol . The pKa of the compound is 2.35 , indicating that this compound will exist as an anion in the environment and anions typically have greater mobility in soils than do neutral species . If released to soil, 2-Amino-1-naphthalenesulfonic acid is expected to have moderate mobility based upon an estimated Koc of 220 .
Scientific Research Applications
Chemical Structure and Properties
2-Amino-1-naphthalenesulfonic acid has the formula C10H9NO3S and a molecular weight of 223.248 . It is also known as 2-Naphthylamine-1-sulfonic acid, 1-Naphthalenesulfonic acid, 2-amino-, Kyselina tobiasova, Kyselina 2-naftylamin-1-sulfonova, Tobias acid, and 2-aminonaphthalene-1-sulphonic acid .
Spectroscopic Analysis
Scientists have conducted a spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, exploring its electronic properties and its potential as an antiviral agent . The researchers employed a range of analytical techniques, including Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, UV-visible (UV-vis) spectroscopy, and density functional theory (DFT) .
Vibrational Spectrum Assignments
The team focused on vibrational spectrum assignments, using the distribution of potential energy to analyze the spectral data in detail .
Natural Bond Orbital Analysis
The results obtained from the natural bond orbital (NBO) analysis offered insights into the interactions between the donor and acceptor within the molecule .
Molecular Electrostatic Potential
To quantify the bioactive regions of the compound, the researchers utilized the molecular electrostatic potential (MEP). This analysis highlighted specific areas of interest within the molecule, providing valuable information for further studies .
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital
The computed values of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for different solvents revealed electron stimulation features .
Manufacturing Intermediate
2-Amino-1-naphthalenesulfonic acid is a manufacturing intermediate in the monosulfo monoazo color additive D&C Red No. 34 and its lakes .
Preparation of 2-(2-naphthylamino)benzoxazole
2-Amino-1-naphthalenesulfonic acid has been used in the preparation of 2-(2-naphthylamino)benzoxazole by reacting with 2-chlorobenzoxazole .
Safety and Hazards
2-Amino-1-naphthalenesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system . Basic treatment includes establishing a patent airway and suction if necessary .
Mechanism of Action
Target of Action
2-Amino-1-naphthalenesulfonic acid, also known as Tobias acid , is an organic compound that contains both amine and sulfonic acid functional groups . The primary targets of this compound are amino acids . It has been suggested that the compound exhibits antiviral properties by targeting these amino acids .
Mode of Action
The mode of action of 2-Amino-1-naphthalenesulfonic acid involves interactions with its targets, the amino acids . The compound’s amine and sulfonic acid functional groups allow it to form bonds with the amino acids, potentially altering their function . .
Biochemical Pathways
Given its antiviral properties, it is likely that the compound interferes with viral replication or assembly processes, which involve amino acids .
Result of Action
It has been suggested that the compound exhibits antiviral properties . This suggests that it may inhibit viral replication or assembly at the molecular level, leading to a decrease in viral load at the cellular level .
properties
IUPAC Name |
2-aminonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIAAIUASRVOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68540-41-0 (mono-ammonium salt) | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID7020922 | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [HSDB] Light orange crystalline powder; [MSDSonline] | |
Record name | 1-Naphthalenesulfonic acid, 2-amino- | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Solubility |
Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether, In water, 4,100 mg/l @ 20 °C | |
Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Amino-1-naphthalenesulfonic acid | |
Color/Form |
WHITE NEEDLES, Anhydrous scales from hot water; hydrated needles from cold water | |
CAS RN |
81-16-3 | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | Tobias acid | |
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Record name | 1-Naphthalenesulfonic acid, 2-amino- | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | 2-aminonaphthalene-1-sulphonic acid | |
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Record name | 2-NAPHTHYLAMINE-1-SULFONIC ACID | |
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Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Amino-1-naphthalenesulfonic acid?
A1: 2-Amino-1-naphthalenesulfonic acid, also known as Tobias acid, is primarily used as an intermediate in the manufacturing of azo dyes and dyeing auxiliaries. [] It serves as a building block for creating complex dye molecules with desirable color properties. []
Q2: How is 2-Amino-1-naphthalenesulfonic acid typically analyzed and quantified?
A2: Several analytical techniques are employed to characterize and quantify 2-Amino-1-naphthalenesulfonic acid. Reversed-phase liquid chromatography (HPLC) [] and ultra-performance liquid chromatography (UPLC) [] are commonly used, coupled with UV or visible absorption spectroscopy for detection. These methods allow for the separation and quantification of Tobias acid in complex mixtures, such as dye formulations.
Q3: Are there any known impurities or byproducts associated with the production of 2-Amino-1-naphthalenesulfonic acid?
A3: Yes, the production of 2-Amino-1-naphthalenesulfonic acid can result in impurities like 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid). [, ] Additionally, subsidiary colors, which are positional isomers of the main dye component or related compounds with fewer substituents, can also be present. [] Regulatory bodies like the U.S. Food and Drug Administration (FDA) set strict specifications for the permissible levels of these impurities in color additives. [, ]
Q4: What spectroscopic techniques are used to characterize the structure of 2-Amino-1-naphthalenesulfonic acid?
A4: Researchers utilize a combination of spectroscopic methods to elucidate the structure of 2-Amino-1-naphthalenesulfonic acid. These include:
- Fourier transform infrared (FTIR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the vibrational modes of its bonds. []
- Raman spectroscopy: Similar to FTIR, Raman spectroscopy also probes molecular vibrations but relies on the scattering of light. It provides complementary structural information to FTIR. []
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique measures the absorption and transmission of light in the UV-Vis region, providing insights into the electronic transitions within the molecule and its conjugation. []
Q5: Have any computational studies been conducted on 2-Amino-1-naphthalenesulfonic acid?
A5: Yes, computational chemistry techniques have been applied to study 2-Amino-1-naphthalenesulfonic acid. Density functional theory (DFT) calculations are often employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. [] These calculations can provide insights into the molecule's reactivity, stability, and interactions with other molecules.
Q6: Can 2-Amino-1-naphthalenesulfonic acid be used in applications beyond dye manufacturing?
A6: While primarily known for its role in dye synthesis, 2-Amino-1-naphthalenesulfonic acid has shown potential in other areas. One study explored its use as a fluorescent label for oligosaccharides in capillary electrophoresis. [] This method involved tagging the oligosaccharides with 2-Amino-1-naphthalenesulfonic acid and detecting them based on their fluorescence properties. [] This highlights the versatility of the compound and its potential applications beyond traditional dye chemistry.
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